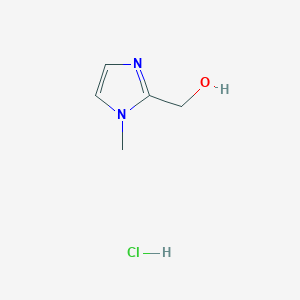

(1-methyl-1H-imidazol-2-yl)methanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-methyl-1H-imidazol-2-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C5H9ClN2O and its molecular weight is 148.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Magnetic and Structural Properties

(1-methyl-1H-imidazol-2-yl)methanol hydrochloride and its derivatives have been studied for their structural and magnetic properties. Research conducted by Yong, Zhang, and She (2013) explored hydrochloride crystals obtained from 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical, highlighting their unique magnetic behaviors and crystal-stacking structures. They discovered that the acid radical in these crystals primarily forms as diamagnetic dimers through intermolecular interactions, leading to low magnetic susceptibilities. The findings showed diverse magnetic behaviors based on the crystal structure, ranging from weak antiferromagnetic behavior to unusual magnetic responses due to the influence of hydrogen bonds and anion–π interactions (Yong, Zhang, & She, 2013).

Biomimetic Chelating Ligands

Gaynor, McIntyre, and Creutz (2023) discussed the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a multi-step process, indicating its potential as a precursor for the development of biomimetic chelating ligands. This compound, derived from 1-acetyladamantane, showcased the possibility of creating complex molecules that mimic biological systems, providing pathways for advancements in chemical synthesis and medicinal chemistry (Gaynor, McIntyre, & Creutz, 2023).

Chemical Synthesis and Coordination Compounds

Research by Yudina et al. (2011) presented an interesting outcome from the reaction of 4-(1-methyl-1H-imidazol-2-yl)methylene-substituted 2-alkylthioimidazol-5(4H)-one with copper(ii) chloride. This study shed light on the complex interactions and products resulting from reactions involving this compound derivatives, contributing to the understanding of coordination compounds and their synthesis (Yudina et al., 2011).

Anion Hosts and Hydrogen Bonding

Nath and Baruah (2012) investigated an imidazole-based bisphenol, highlighting its role as a versatile host for anions. The study examined the crystal packing and hydrogen bonding interactions in the solid-state structures of its salts with various acids, demonstrating the compound's potential in forming intricate molecular architectures through electrostatic and weak interactions (Nath & Baruah, 2012).

Mecanismo De Acción

Target of Action

Imidazole derivatives are often involved in interactions with various enzymes and receptors in the body .

Mode of Action

Without specific studies on this compound, it’s difficult to determine its exact mode of action. Imidazole derivatives often interact with their targets through hydrogen bonding and pi-pi stacking .

Biochemical Pathways

Imidazole derivatives can be involved in a wide range of biochemical processes .

Pharmacokinetics

These properties can be influenced by factors such as the compound’s chemical structure, its formulation, and the route of administration .

Result of Action

Without specific studies, it’s difficult to determine the molecular and cellular effects of (1-methyl-1H-imidazol-2-yl)methanol hydrochloride. The effects would depend on the compound’s specific targets and mode of action .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and the temperature .

Propiedades

IUPAC Name |

(1-methylimidazol-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-7-3-2-6-5(7)4-8;/h2-3,8H,4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIWOFVFNHMDFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718642-27-4 |

Source

|

| Record name | (1-methyl-1H-imidazol-2-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2535028.png)

![N-(3,5-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2535029.png)

![N-[1-(4-Bromophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2535032.png)

![2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535034.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2535035.png)

![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2535038.png)

![2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2535044.png)